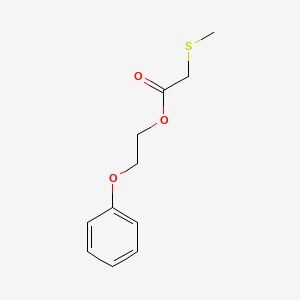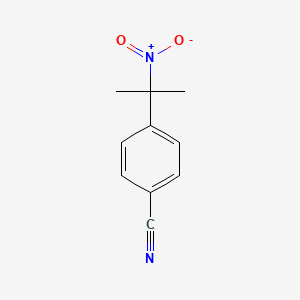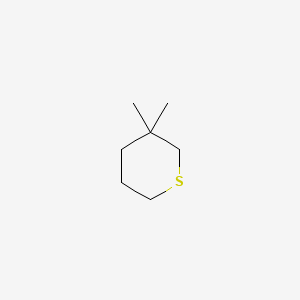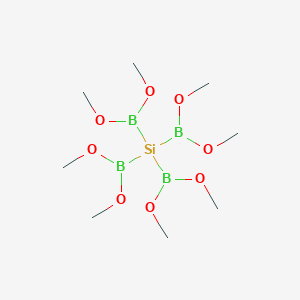![molecular formula C9H7N5O B14614515 4-Methyltetrazolo[1,5-a]quinazolin-5(4h)-one CAS No. 59342-33-5](/img/structure/B14614515.png)
4-Methyltetrazolo[1,5-a]quinazolin-5(4h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyltetrazolo[1,5-a]quinazolin-5(4H)-one is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyltetrazolo[1,5-a]quinazolin-5(4H)-one typically involves the condensation of 2-aminobenzamide with aldehydes under specific conditions. One common method is the visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst . This method is considered green, simple, and efficient, providing a straightforward strategy for the synthesis of quinazolin-4(3H)-ones.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. The choice of solvents, catalysts, and reaction parameters are crucial for efficient industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyltetrazolo[1,5-a]quinazolin-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen and iodine.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst can be used.
Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of 2-methylquinazolin-4(3H)-ones with iodine can yield imidazo[1,5-a]quinazolin-5(4H)-ones .
Applications De Recherche Scientifique
4-Methyltetrazolo[1,5-a]quinazolin-5(4H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Investigated for its antitumor and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Methyltetrazolo[1,5-a]quinazolin-5(4H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazolo[4,3-c]quinazolines: Compounds with similar structural features and potential anticancer activity.
Pyrazolo[1,5-a]pyrimidine: Another heterocyclic compound with diverse pharmacological activities.
Uniqueness
4-Methyltetrazolo[1,5-a]quinazolin-5(4H)-one is unique due to its specific structural configuration and the presence of the tetrazole ring fused with the quinazoline core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
59342-33-5 |
|---|---|
Formule moléculaire |
C9H7N5O |
Poids moléculaire |
201.18 g/mol |
Nom IUPAC |
4-methyltetrazolo[1,5-a]quinazolin-5-one |
InChI |
InChI=1S/C9H7N5O/c1-13-8(15)6-4-2-3-5-7(6)14-9(13)10-11-12-14/h2-5H,1H3 |
Clé InChI |
AWJCXTLIEBRODA-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)C2=CC=CC=C2N3C1=NN=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2-Iodophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14614453.png)





![[2,3-Dihydroxy-4,6-bis(phenylmethoxycarbonylamino)cyclohexyl] acetate](/img/structure/B14614483.png)

![2,4-dihydro-1H-pyrido[2,3-e][1,2,4]triazine-3-thione](/img/structure/B14614492.png)
![2-[(E)-(2,3-Dimethylcyclohex-2-en-1-ylidene)amino]benzoic acid](/img/structure/B14614495.png)
![1-{[2,4-Bis(4-chlorophenyl)-1,3-dioxolan-2-yl]methyl}-1H-imidazole](/img/structure/B14614507.png)
![4-[(3-Chloroprop-2-en-1-yl)oxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14614514.png)
